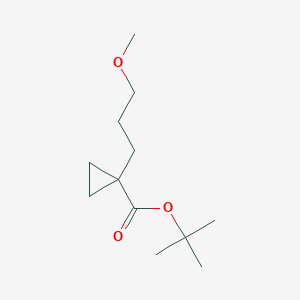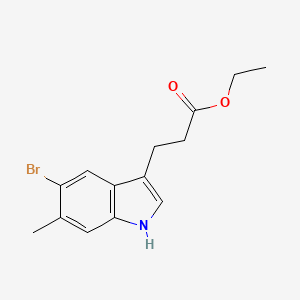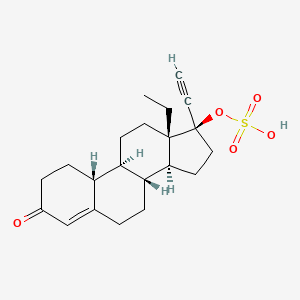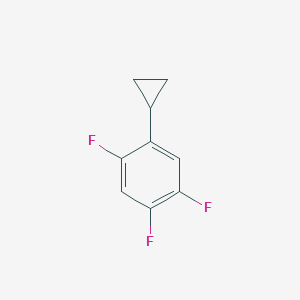
1-Cyclopropyl-2,4,5-trifluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2,4,5-trifluorobenzene is an organic compound with the molecular formula C9H7F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 2, 4, and 5 positions, and a cyclopropyl group is attached to the 1 position
Métodos De Preparación
The synthesis of 1-Cyclopropyl-2,4,5-trifluorobenzene typically involves the following steps:
Preparation of 2,4,5-trifluorobenzene: This can be achieved through the diazotization of 2,4-difluoroaniline followed by thermal decomposition of the resulting diazonium salt
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
1-Cyclopropyl-2,4,5-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can produce quinones.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2,4,5-trifluorobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-2,4,5-trifluorobenzene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. For example, some derivatives may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparación Con Compuestos Similares
1-Cyclopropyl-2,4,5-trifluorobenzene can be compared with other similar compounds, such as:
1-Bromo-2,4,5-trifluorobenzene: This compound has a bromine atom instead of a cyclopropyl group and is used in similar synthetic applications.
1,2,4-Trifluorobenzene: Lacks the cyclopropyl group and is used as a precursor in various chemical reactions.
1-Cyclopropyl-3,4,5-trifluorobenzene: Similar structure but with different fluorine atom positions, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C9H7F3 |
|---|---|
Peso molecular |
172.15 g/mol |
Nombre IUPAC |
1-cyclopropyl-2,4,5-trifluorobenzene |
InChI |
InChI=1S/C9H7F3/c10-7-4-9(12)8(11)3-6(7)5-1-2-5/h3-5H,1-2H2 |
Clave InChI |
NXFMRWSRYLUZFW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(C=C2F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


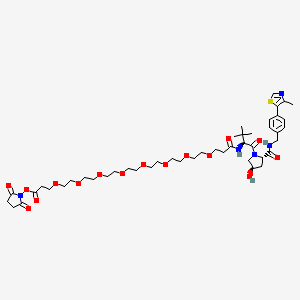
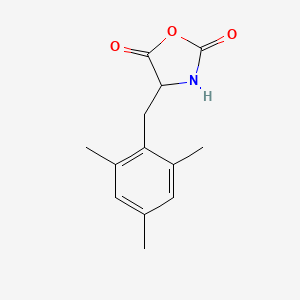
![N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine](/img/structure/B13718955.png)
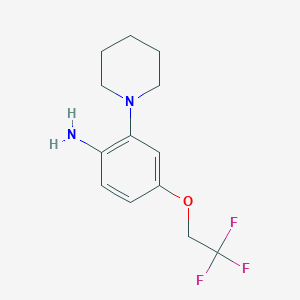
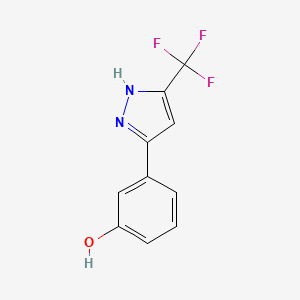
![4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13718977.png)
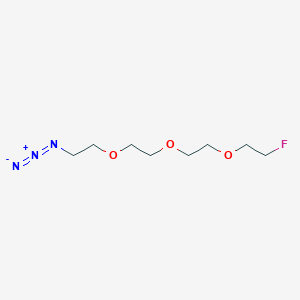
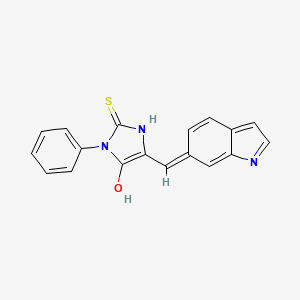
![8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy](/img/structure/B13719000.png)
